molecular formula C11H16N2O B591457 (1-(Pyridin-3-yl)piperidin-4-yl)methanol CAS No. 1619264-47-9

(1-(Pyridin-3-yl)piperidin-4-yl)methanol

Cat. No.: B591457
CAS No.: 1619264-47-9
M. Wt: 192.262
InChI Key: BFPMCGAGLJMXLS-UHFFFAOYSA-N
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Description

(1-(Pyridin-3-yl)piperidin-4-yl)methanol is an organic compound with the molecular formula C11H16N2O It features a piperidine ring substituted with a pyridine ring and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-3-yl)piperidin-4-yl)methanol typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method includes the use of pyridine-3-carboxaldehyde and 4-piperidinemethanol as starting materials. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-3-yl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced further to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: (1-(Pyridin-3-yl)piperidin-4-yl)carboxylic acid.

    Reduction: (1-(Pyridin-3-yl)piperidin-4-yl)methanamine.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

(1-(Pyridin-3-yl)piperidin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(Pyridin-3-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (1-(Pyridin-3-yl)piperidin-4-yl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.

    (1-(Pyridin-3-yl)piperidin-4-yl)carboxylic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

    4-Piperidinemethanol: Lacks the pyridine ring, making it less complex.

Uniqueness

(1-(Pyridin-3-yl)piperidin-4-yl)methanol is unique due to the presence of both a pyridine ring and a piperidine ring, along with a hydroxymethyl group. This combination of functional groups provides a versatile scaffold for chemical modifications and potential biological activities, making it a valuable compound in research and development.

Properties

IUPAC Name

(1-pyridin-3-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h1-2,5,8,10,14H,3-4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPMCGAGLJMXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284617
Record name 4-Piperidinemethanol, 1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619264-47-9
Record name 4-Piperidinemethanol, 1-(3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1619264-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinemethanol, 1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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